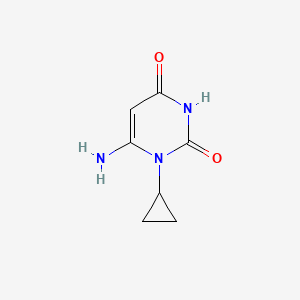

6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione

Description

Reaction Mechanisms and Substrate Specificity

The alkylation of 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione precursors employs alkyl halides (e.g., ethyl iodide, propyl iodide) in the presence of aqueous sodium hydroxide and ethanol. The reaction proceeds via a two-step mechanism:

- Deprotonation : The uracil derivative undergoes deprotonation at N3 under basic conditions, generating a nucleophilic site.

- Alkylation : The alkyl halide attacks the deprotonated nitrogen, forming a quaternary ammonium intermediate that collapses to yield the N3-alkylated product.

A critical challenge lies in achieving regioselectivity, as competing alkylation at N1 may occur. Steric hindrance from the cyclopropyl group at N1 favors N3 substitution, with yields ranging from 40% to 53% depending on the alkylating agent.

Optimization and Yield Data

Table 1 summarizes key experimental parameters and yields for alkylation reactions:

| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 6-Amino-1-cyclopropyluracil | Ethyl iodide | NaOH (15%) | EtOH | Reflux | 3 | 40 |

| 6-Amino-1-cyclopropyluracil | Propyl iodide | NaOH (10%) | EtOH | Reflux | 8 | 53 |

Source: Adapted from PMC synthesis protocols

Post-reaction purification via flash chromatography (0–10% methanol in dichloromethane) ensures removal of unreacted starting materials. Nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LCMS) data confirm structural integrity, with characteristic signals for the cyclopropyl group (δ 1.24–0.95 ppm in $$ ^1H $$ NMR) and molecular ion peaks at m/z 196.2–210.2.

Properties

IUPAC Name |

6-amino-1-cyclopropylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c8-5-3-6(11)9-7(12)10(5)4-1-2-4/h3-4H,1-2,8H2,(H,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNAZVMHAGMLRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=CC(=O)NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75914-62-4 | |

| Record name | 6-amino-1-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrimidine precursor in the presence of a base. The reaction conditions often include moderate temperatures and solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

Key Observations :

- Cyclopropyl vs. Alkyl Groups : The cyclopropyl group at N1 introduces steric hindrance and metabolic stability compared to linear alkyl chains (e.g., methyl or ethyl). This may enhance bioavailability in drug candidates .

- Amino Group at C6: The NH₂ group is critical for hydrogen bonding in biological targets, as seen in eEF-2K inhibitors and HIV integrase inhibitors (e.g., compounds).

- Melting Points : Derivatives with bulkier N3 substituents (e.g., propyl in 18d ) exhibit lower melting points (154–155°C) compared to ethyl analogs (186–187°C), likely due to reduced crystal packing efficiency .

Biological Activity

6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione (CAS No. 75914-62-4) is a heterocyclic compound characterized by a pyrimidine ring with an amino group at the 6-position and a cyclopropyl group at the 1-position. Its molecular formula is and it has a molecular weight of approximately 167.17 g/mol . This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially acting as an enzyme inhibitor or receptor ligand. The compound's structure allows it to bind to active sites of various enzymes, thereby modulating their activity and influencing biological pathways .

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits antimicrobial and anticancer properties. In vitro studies have demonstrated its effectiveness against various microbial strains and cancer cell lines. For instance, the compound has shown promising results in inhibiting the growth of certain bacteria and fungi, as well as exhibiting cytotoxic effects on cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Enzyme Inhibition : A study reported that derivatives of this compound were synthesized and tested for their inhibitory effects on eukaryotic elongation factor-2 kinase (eEF-2K). The most potent compounds demonstrated IC50 values in the nanomolar range (e.g., IC50 = 420 nM) indicating strong enzyme inhibition potential .

- Antimicrobial Activity : A comparative analysis highlighted that compounds similar to this compound exhibited varying degrees of antimicrobial activity. The unique structural features of these compounds contributed to their efficacy against specific pathogens .

- Cytotoxicity : In cancer research, the compound was evaluated for its cytotoxic effects on different cancer cell lines. Results indicated significant cell death at certain concentrations, suggesting potential therapeutic applications in oncology .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Chloro group at position 6 | Antimicrobial |

| 6-Amino-1-methylpyrimidine-2,4(1H,3H)-dione | Methyl group at position 1 | Antiviral |

| 6-Amino-3-methylpyrimidine-2,4(1H,3H)-dione | Methyl group at position 3 | Antitumor |

| 5-Chloropyrimidine-2,4(1H,3H)-dione | Chlorine at position 5 | Antifungal |

| This compound | Cyclopropyl substituent | Antimicrobial; Anticancer |

The distinct combination of functional groups in this compound may enhance its biological properties compared to other pyrimidine derivatives.

Q & A

Q. What are the common synthetic routes for 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione, and how can reaction yields be optimized?

The compound is typically synthesized via alkylation of 6-aminouracil derivatives. For example, this compound (Compound 17a) is alkylated using ethyl or propyl iodide under basic conditions (e.g., K₂CO₃ or triethylamine), yielding derivatives like Compound 18c (40% yield) and 18d (53% yield) . Optimization strategies include adjusting reaction time, temperature, and stoichiometry of alkylating agents. Microwave-assisted synthesis or solvent polarity adjustments (e.g., DMF vs. dichloromethane) may also improve yields .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Key signals include cyclopropyl protons (δ ~1.0–2.6 ppm), NH₂ groups (δ ~4.9–5.0 ppm), and carbonyl carbons (δ ~150–160 ppm) .

- LCMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 196.2 for Compound 18c) validate molecular weight .

- X-ray crystallography : Hydrogen-bonded dimer structures (e.g., N–H⋯O interactions) provide definitive proof of stereochemistry .

Q. What experimental designs are used to evaluate its biological activity, such as enzyme inhibition?

Derivatives are tested against target enzymes (e.g., eEF-2K) using kinase inhibition assays. A typical protocol includes:

- Enzyme preparation : Recombinant eEF-2K expressed in mammalian cells.

- Inhibition assay : ATP consumption measured via luminescence or radioactive labeling.

- Dose-response curves : IC₅₀ values calculated for derivatives (e.g., Compound 6 shows potent inhibition at nanomolar concentrations) .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence biological activity (e.g., eEF-2K inhibition)?

Substituents at positions 1, 3, and 6 modulate activity through steric and electronic effects. For example:

- Cyclopropyl at position 1 : Enhances metabolic stability by reducing oxidative degradation .

- Ethyl/propyl at position 3 : Longer alkyl chains (e.g., propyl in Compound 18d) improve lipophilicity and membrane permeability, increasing cellular uptake .

- Electron-withdrawing groups (e.g., trifluoromethyl) : Improve binding affinity to hydrophobic enzyme pockets . Quantitative structure-activity relationship (QSAR) models can predict substituent effects using Hammett constants or molecular docking .

Q. How can synthetic challenges (e.g., low yields or impurities) be systematically addressed?

Troubleshooting involves:

- Reaction monitoring : TLC or HPLC to identify intermediates/byproducts.

- Purification optimization : Use of column chromatography (silica gel) or recrystallization (e.g., water/ethanol mixtures) .

- Mechanistic studies : Isotopic labeling (e.g., ¹⁵N-urea) or DFT calculations to probe reaction pathways and side reactions .

Q. What computational methods are effective in designing novel derivatives and predicting their properties?

Advanced strategies include:

- Reaction path search : Quantum chemical calculations (e.g., density functional theory) to simulate intermediates and transition states .

- Molecular dynamics (MD) : Predict binding modes to target enzymes (e.g., eEF-2K) using software like AutoDock or GROMACS.

- ADMET prediction : Tools like SwissADME estimate solubility, bioavailability, and toxicity based on substituent profiles .

Data Contradiction and Validation

Q. How to resolve discrepancies in spectroscopic data (e.g., conflicting NMR assignments)?

- Cross-validation : Compare data with structurally similar compounds (e.g., 6-amino-1,3-diethyl derivatives ).

- 2D NMR : Use HSQC or HMBC to correlate proton and carbon signals.

- Crystallographic validation : Single-crystal X-ray structures provide unambiguous assignments .

Q. What methods confirm the stability of this compound under physiological conditions?

- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions, then analyze via HPLC.

- Metabolic stability assays : Incubate with liver microsomes and quantify parent compound remaining using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.